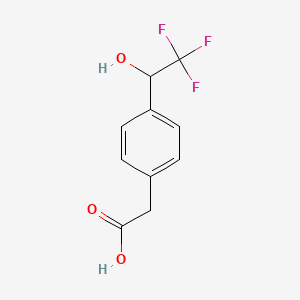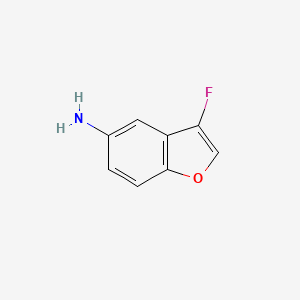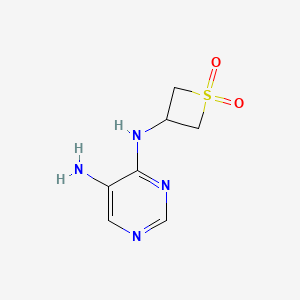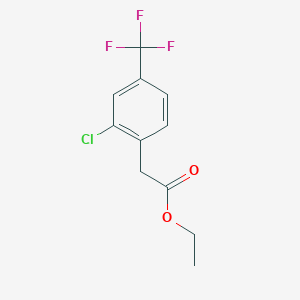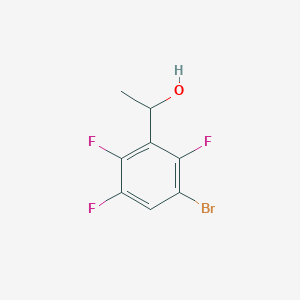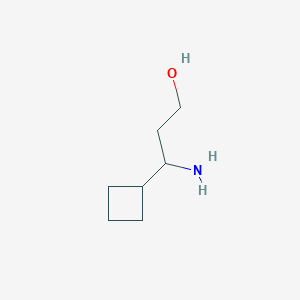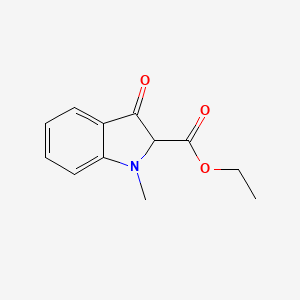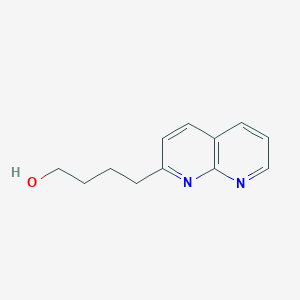
4-(1,8-Naphthyridin-2-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,8-Naphthyridin-2-yl)butan-1-ol is a heterocyclic compound that features a 1,8-naphthyridine core attached to a butanol side chain. This compound is part of the broader class of naphthyridines, which are known for their diverse biological activities and photochemical properties . The presence of the naphthyridine ring system makes this compound an interesting subject for research in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,8-Naphthyridin-2-yl)butan-1-ol typically involves the coupling of a naphthyridine derivative with a butanol moiety. One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired product in moderate to high yields (62-88%).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,8-Naphthyridin-2-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The naphthyridine ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution.
Major Products
Oxidation: Formation of 4-(1,8-Naphthyridin-2-yl)butanal or 4-(1,8-Naphthyridin-2-yl)butanone.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(1,8-Naphthyridin-2-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 4-(1,8-Naphthyridin-2-yl)butan-1-ol involves its interaction with specific molecular targets. The naphthyridine core can intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects . Additionally, the compound can act as a ligand for various enzymes and receptors, modulating their activity and influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthyridine: The parent compound, known for its broad spectrum of biological activities.
2,7-Difunctionalized-1,8-Naphthyridines: Compounds with additional functional groups that enhance their biological and chemical properties.
3-Chloro-1-(1,8-Naphthyridin-2-yl)azetidin-2-one: A hybrid compound with significant antimicrobial and anticancer activities.
Uniqueness
4-(1,8-Naphthyridin-2-yl)butan-1-ol is unique due to the presence of the butanol side chain, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other naphthyridine derivatives and can lead to unique applications in various fields.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
4-(1,8-naphthyridin-2-yl)butan-1-ol |
InChI |
InChI=1S/C12H14N2O/c15-9-2-1-5-11-7-6-10-4-3-8-13-12(10)14-11/h3-4,6-8,15H,1-2,5,9H2 |
Clave InChI |
XECCGBLATYZKJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)N=C(C=C2)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride](/img/structure/B12962046.png)


